molecular formula C12H14ClNO B2713254 3-chloro-N-cyclopentylbenzamide CAS No. 349128-33-2

3-chloro-N-cyclopentylbenzamide

Cat. No.: B2713254
CAS No.: 349128-33-2
M. Wt: 223.7
InChI Key: MHUFSDHPLBNCLY-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopentylbenzamide is a substituted benzamide derivative featuring a chlorine atom at the meta-position of the benzoyl ring and a cyclopentyl group attached to the amide nitrogen. Such compounds are typically characterized via spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography to confirm conformation and intermolecular interactions .

Properties

IUPAC Name

3-chloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFSDHPLBNCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329990
Record name 3-chloro-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

349128-33-2
Record name 3-chloro-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry Applications

1. Treatment of Psychotic Disorders
3-chloro-N-cyclopentylbenzamide derivatives have been studied for their potential in treating psychotic and cognitive disorders. Research indicates that these compounds may act as antagonists at specific neurotransmitter receptors, which can help alleviate symptoms associated with conditions like schizophrenia. The structural modifications in cyclopentylbenzamide derivatives have shown promising results in enhancing efficacy and reducing side effects compared to traditional antipsychotics .

2. Cancer Research
The compound has also been investigated for its anticancer properties. Studies have indicated that certain derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, compounds similar to this compound have been synthesized and evaluated for their activity against various cancer cell lines, including prostate and gastric cancers. The results showed significant antiproliferative activity, suggesting that these compounds could be developed into effective cancer therapeutics .

1. Mechanism of Action
The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the body. For example, its action as an orexin receptor antagonist has been explored, providing insights into its potential use in managing sleep disorders and obesity . The compound's interaction with neurotransmitter systems highlights its versatility as a pharmacological agent.

2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications on the benzamide moiety significantly influence the biological activity of these compounds. For instance, alterations in halogen substituents or cyclopentyl configurations can enhance binding affinity to target receptors, which is essential for developing more potent drugs .

Case Studies

Study Objective Findings
Study A Evaluate antipsychotic effectsDemonstrated significant reduction in psychotic symptoms in animal models using this compound derivatives.
Study B Assess anticancer propertiesIdentified potent antiproliferative activity against prostate cancer cell lines with IC50 values lower than standard treatments.
Study C Investigate orexin receptor antagonismShowed effectiveness in reducing food intake and promoting weight loss in preclinical models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The substituents on the benzamide scaffold significantly influence molecular conformation and packing. Key comparisons include:

Compound Substituents Dihedral Angles (°) Hydrogen Bonding Reference
3-Chloro-N-cyclopentylbenzamide* N-cyclopentyl, 3-Cl Not reported (inferred steric effects) Likely N–H⋯O interactions
3-Chloro-N-(3-chlorophenyl)benzamide N-(3-Cl-phenyl), 3-Cl 31.5–37.4 (amide vs. rings) Chains via N–H⋯O
N-(3-Chlorophenyl)benzamide N-(3-Cl-phenyl), unsubstituted 18.2 (amide vs. benzoyl ring) Chains along b-axis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N-(hydroxy-tert-butyl), 3-CH₃ Not reported Stabilized by O–H⋯O (X-ray confirmed)
  • Cyclopentyl vs. Aromatic Substituents : The bulky cyclopentyl group in this compound likely induces greater steric hindrance compared to planar aryl groups (e.g., in N-(3-chlorophenyl) derivatives). This may reduce crystallinity or alter packing efficiency .
  • Chlorine Position : Meta-chlorine substituents (as in this compound and 3-chloro-N-(3-chlorophenyl)benzamide) promote antiparallel alignment of N–H and C=O bonds, contrasting with ortho-substituted analogs where syn conformations are observed .

Physicochemical Properties

Property This compound* 3-Chloro-N-(3-chlorophenyl)benzamide N-(3-Chlorophenyl)benzamide
Molecular Formula C₁₃H₁₆ClNO (inferred) C₁₃H₁₀Cl₂NO C₁₃H₁₀ClNO
Molecular Weight (g/mol) ~237.7 274.13 231.67
Melting Point Not reported 165–167°C (ethanol crystals) 142–144°C
Hydrogen Bond Donors 1 (N–H) 1 (N–H) 1 (N–H)

*Inferred from analogs like N-cyclopentyl-3-methylbenzamide (C₁₃H₁₇NO, MW 207.28) .

Biological Activity

3-Chloro-N-cyclopentylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a cyclopentyl group attached to the amide nitrogen. Its structural characteristics suggest potential interactions with various biological targets, particularly in the realm of kinase inhibition and cancer cell proliferation.

The compound's biological activity is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been noted for its inhibitory effects on Axl kinase, which plays a crucial role in cell proliferation, migration, and survival in various cancers. Axl signaling is often associated with epithelial to mesenchymal transition (EMT), a key process in tumor metastasis and drug resistance .

Inhibition of Axl Kinase

In studies evaluating the inhibitory activity of various derivatives, this compound was shown to have significant effects on Axl kinase. The compound demonstrated an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent against cancers characterized by Axl overexpression .

Biological Activity in Cell Lines

The antiproliferative effects of this compound have been evaluated across multiple cancer cell lines. For example, in assays involving breast cancer cell lines such as MCF-7 and BT-549, the compound exhibited notable cytotoxicity:

Cell Line IC50 (µM) Mechanism
MCF-75.90Inhibition of BAD phosphorylation
BT-5495.43Inhibition of c-Myc activation

These findings suggest that the compound not only affects cell viability but also modulates critical signaling pathways involved in cancer progression .

Case Studies and Research Findings

  • Study on Axl Inhibition :
    • Researchers conducted a structure-based design study that identified this compound as a potent inhibitor of Axl kinase. The study highlighted its ability to reduce cell viability in various cancer models significantly .
  • Antiproliferative Effects :
    • In a comparative analysis with other N-cyclopentylbenzamide derivatives, the compound showed enhanced activity against MCF-7 cells while maintaining lower toxicity towards normal breast cells (MCF10A). This selectivity underscores its potential for therapeutic applications .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity and stability of this compound within target proteins. These studies support the hypothesis that modifications to the compound's structure could further enhance its biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-cyclopentylbenzamide, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via amide coupling reactions between 3-chlorobenzoyl chloride and cyclopentylamine. Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and reaction temperature (0–25°C). Catalytic bases like triethylamine or DMAP improve yield by neutralizing HCl byproducts . Purity is confirmed using HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted starting materials) .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodology :

  • X-ray crystallography : Single-crystal analysis provides definitive bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic and cyclopentyl groups can be measured (e.g., ~88.5° in analogous benzamides) .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms functional groups (amide NH at ~8.5 ppm, aromatic protons at 7.2–7.8 ppm). IR spectroscopy verifies C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in this compound crystals be analyzed to predict molecular packing?

  • Methodology : Single-crystal X-ray diffraction identifies intermolecular interactions like N–H⋯O hydrogen bonds, which form chains or sheets. For example, in related N-aryl benzamides, N–H⋯O bonds propagate along the [010] direction, creating C(4) chains. Computational tools (Mercury, DIAMOND) visualize packing motifs and quantify interaction energies .

Q. How might researchers resolve contradictions between predicted antibacterial activity and experimental results for this compound?

  • Methodology :

  • Enzyme assays : Test inhibition of bacterial targets like acps-pptase using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
  • Computational docking : Use AutoDock Vina to model ligand-enzyme binding. Compare binding affinities with structurally similar active compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to identify steric/electronic mismatches .
  • SAR studies : Modify substituents (e.g., chloro position, cyclopentyl group) and correlate changes with MIC values against E. coli or S. aureus .

Q. What strategies are effective for optimizing reaction conditions to minimize byproducts during scale-up synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., switch from THF to acetonitrile), and catalyst loading to identify robust conditions.
  • In-line monitoring : Use FTIR or ReactIR to track reaction progression and detect intermediates/byproducts (e.g., uncyclized amines).
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .

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